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Introduction:

LY2828360 is a potent and selective, G protein-biased agonist for the cannabinoid CB2

receptor.[1][2][3] Preclinical studies have demonstrated its efficacy in alleviating neuropathic

pain in various mouse models, positioning it as a promising therapeutic candidate that may lack

the psychoactive side effects associated with CB1 receptor activation.[4][5][6] These notes

provide a comprehensive overview of the in vivo dosages, experimental protocols, and relevant

biological pathways for utilizing LY2828360 in neuropathic pain research.

Quantitative Data Summary
The following tables summarize the effective in vivo dosages of LY2828360 in mouse models

of neuropathic pain based on published preclinical data.

Table 1: Effective Doses of LY2828360 for Attenuation of Neuropathic Pain
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Neuropathi
c Pain
Model

Mouse
Strain

Route of
Administrat
ion

Effective
Dose Range
(mg/kg)

Observed
Effect

Citation

Paclitaxel-

Induced

Neuropathy

Wild-Type

(WT)

Intraperitonea

l (i.p.)
3

Time-

dependent

suppression

of mechanical

and cold

allodynia for

at least 4.5

hours.

[2][3]

Paclitaxel-

Induced

Neuropathy

CB2EGFP

Reporter

Mice

Intraperitonea

l (i.p.)
0.3 - 10

Dose-

dependent

suppression

of mechanical

and cold

allodynia.

Doses ≥ 0.3

mg/kg

elevated

mechanical

paw

withdrawal

thresholds.

[7]

Antiretroviral

(ddC)-

Induced

Neuropathy

Wild-Type

(WT)

Intraperitonea

l (i.p.)
0.3 - 3

0.3 mg/kg

produced

partial

reversal of

mechanical

and cold

allodynia. 1

and 3 mg/kg

produced

complete

reversal.

[6]
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Table 2: LY2828360 Dosing for Attenuation of Morphine Tolerance in Neuropathic Pain

Neurop
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Pain
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Mouse
Strain

Route
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60 Dose
(mg/kg/
day)

Co-
adminis
tered
Drug
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n
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d Effect

Citation

Paclitaxel
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hy

Wild-

Type

(WT)

Intraperit

oneal

(i.p.)

0.1

Morphine

(10

mg/kg/da

y)

12 days

Blocked

the

develop

ment of

tolerance

to the

antiallody

nic

effects of

morphine

.

[3]

Antiretrov

iral

(ddC)-

Induced

Neuropat

hy

CB2f/f

Intraperit

oneal

(i.p.)

0.03 or

0.1

Morphine

(10

mg/kg)

12 days

Prevente

d the

develop

ment of

morphine

tolerance

.

[6]

Experimental Protocols
Paclitaxel-Induced Neuropathic Pain Model
This model mimics chemotherapy-induced peripheral neuropathy.

Materials:

Paclitaxel (dissolved in a vehicle of Cremophor EL and ethanol, then diluted in saline)

Male C57BL/6 mice or other appropriate strains
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Von Frey filaments for assessing mechanical allodynia

Cold plate or acetone for assessing cold allodynia

Procedure:

Induce neuropathic pain by administering paclitaxel. A common regimen is four

intraperitoneal (i.p.) injections of paclitaxel (e.g., 2 mg/kg) on alternating days.

Establish baseline pain responses before paclitaxel administration using von Frey filaments

and a cold sensitivity test.

Following the final paclitaxel injection, monitor the development of mechanical and cold

hypersensitivity. This typically develops within 7-14 days.

Once neuropathic pain is established, administer LY2828360 at the desired dose (e.g., 0.3 -

10 mg/kg, i.p.).

Assess mechanical and cold allodynia at various time points post-LY2828360 administration

(e.g., 30, 60, 120, 270 minutes) to determine the time course of its analgesic effect.[3]

Antiretroviral (ddC)-Induced Neuropathic Pain Model
This model is relevant for studying HIV-associated sensory neuropathy.

Materials:

2',3'-dideoxycytidine (ddC)

Male and female mice

Equipment for assessing mechanical and cold allodynia

Procedure:

Induce neuropathic pain by administering ddC.

Assess baseline sensory thresholds prior to ddC treatment.
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After establishing neuropathy, administer LY2828360 intraperitoneally at doses ranging from

0.3 to 3 mg/kg.[6]

Evaluate the reversal of mechanical and cold hypersensitivity at selected time points after

drug administration.

Assessment of Morphine Tolerance in Neuropathic Mice
This protocol evaluates the potential of LY2828360 to prevent the development of tolerance to

the analgesic effects of morphine.

Materials:

Morphine sulfate

LY2828360

Neuropathic mice (e.g., paclitaxel-induced model)

Equipment for pain behavior assessment

Procedure:

Induce and confirm the neuropathic pain state as described above.

Divide mice into groups: Vehicle, Morphine only, LY2828360 only, and Morphine +

LY2828360.

Administer morphine (e.g., 10 mg/kg/day, i.p.) and/or LY2828360 (e.g., 0.1 mg/kg/day, i.p.)

for a chronic period, such as 12 consecutive days.[3]

Measure the antiallodynic effect of morphine daily or on selected days (e.g., days 1, 3, 6, 9,

12) to track the development of tolerance.

Compare the analgesic response to morphine in the group co-treated with LY2828360 to the

group receiving morphine alone. A sustained analgesic effect in the co-treated group

indicates prevention of tolerance.
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Signaling Pathways and Experimental Workflows
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Caption: Signaling pathway of LY2828360 via the CB2 receptor.
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Caption: Experimental workflow for evaluating LY2828360 efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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